Prostaglandin E2 p-benzamidophenyl ester

Crystallinity Formulation X-ray diffraction

Native PGE2 is an unstable oil requiring -20°C cold-chain storage, complicating reproducible gravimetric dispensing and X-ray crystallography. Prostaglandin E2 p-benzamidophenyl ester (CAS 57790-53-1) is a room-temperature-stable crystalline solid (≥98% purity) that resolves these workflow bottlenecks. • Enables single-crystal X-ray diffraction for absolute configuration verification - unattainable with oily native PGE2. • 27-fold more lipophilic than native PGE2 (LogP 4.24 vs. 2.80), suited for lipid nanoparticle and liposome incorporation studies. • Supplied as precisely weighable crystalline powder; ≥1 year stability at -20°C.

Molecular Formula C33H41NO6
Molecular Weight 547.7 g/mol
CAS No. 57790-53-1
Cat. No. B592880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin E2 p-benzamidophenyl ester
CAS57790-53-1
SynonymsPGE2 p-benzamidophenyl ester
Molecular FormulaC33H41NO6
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O
InChIInChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4-,22-19+/t26-,28+,29+,31+/m0/s1
InChIKeyPDKOSADNQUKMKP-QFPSZITRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGE2 p-Benzamidophenyl Ester Overview


Prostaglandin E2 p-benzamidophenyl ester (CAS 57790-53-1) is a synthetic, crystalline derivative of the endogenous lipid mediator prostaglandin E2 (PGE2) in which the carboxylic acid moiety is esterified with p-benzamidophenol . This modification transforms native PGE2, which is frequently encountered as an unstable oil [1], into a room-temperature-stable crystalline solid with a molecular weight of 547.7 Da and the formula C₃₃H₄₁NO₆ [2]. As a prostanoid-class biochemical reagent, the compound is supplied at ≥98% purity by multiple vendors and is employed exclusively for research purposes, including structure–activity relationship studies at EP prostanoid receptors .

Why PGE2 Analog Substitution Fails


In-class prostaglandin E2 analogs differ markedly in their physical state, lipophilicity, and stability profiles, making simple one-for-one substitution scientifically unsound. Native PGE2 is often an oil that requires cold-chain storage (−20 °C) and is subject to acid-catalyzed dehydration and double-bond migration [1][2], while the p-benzamidophenyl ester is a room-temperature-stable crystalline solid . The p-acetamidophenyl ester (CAS 57790-52-0), despite also being crystalline, has a substantially lower molecular weight (485.6 vs. 547.7 Da) and a different hydrogen-bonding network due to the acetamido rather than benzamido substituent, which alters crystal packing and solubility . These distinctions become critical when experimental design requires (i) a defined crystalline form for X‑ray diffraction, (ii) reproducible gravimetric dispensing without solvent evaporation, or (iii) a specific logP window for membrane-partitioning studies, as detailed in the quantitative evidence below.

PGE2 p-Benzamidophenyl Ester: Key Differentiation Evidence


Crystalline Solid Advantage Over Native PGE2

Prostaglandin E2 p-benzamidophenyl ester is unequivocally described as a 'crystalline derivative' that exists as a white to off-white solid at ambient temperature . In contrast, native PGE2 (and the closely related PGD2) is historically obtained as an oil that 'demonstrates significant instability' due to dehydration on the cyclopentane ring and double-bond migrations [1]. The p-benzamidophenyl ester of PGD2 has been shown to crystallize from ethyl acetate, methanol, or acetone as a free-flowing crystalline powder, a property attributed to the rigid benzamidophenyl moiety that enhances lattice-packing energy [1]. Although direct crystallinity data for PGE2 p-benzamidophenyl ester have not been published in a peer-reviewed journal, the analogous PGD2 ester behavior and consistent vendor documentation support a class-level inference that the PGE2 p-benzamidophenyl ester offers the same physical-form advantage [1].

Crystallinity Formulation X-ray diffraction Solid-state stability

Lipophilicity Advantage Over Native PGE2

The calculated octanol–water partition coefficient (LogP) of prostaglandin E2 p-benzamidophenyl ester is 4.24 . This value is substantially higher than the experimentally measured LogP of native PGE2, which is 2.80 [1]. The ~1.44 log-unit increase corresponds to an approximately 27-fold greater partition into octanol, reflecting the addition of the lipophilic benzamidophenyl ester group. The p-acetamidophenyl ester (CAS 57790-52-0), by comparison, has a lower molecular weight and fewer aromatic carbons, which is expected to yield a LogP intermediate between PGE2 and the p-benzamidophenyl ester, although a directly measured value has not been published in the accessed sources.

Lipophilicity LogP Membrane permeability Partition coefficient

Solubility in Organic Solvents

Prostaglandin E2 p-benzamidophenyl ester exhibits practical solubility in three organic solvents commonly used for biological assay preparation: 65 mg/mL in DMF, 28 mg/mL in DMSO, and 6 mg/mL in ethanol . Its aqueous solubility in PBS (pH 7.2) is low (<125 µg/mL), consistent with the elevated LogP. Native PGE2, by comparison, is insoluble in water and has reported solubility of ≥42.8 mg/mL in DMSO and ≥35.2 mg/mL in ethanol . While direct head-to-head solubility comparisons under identical conditions are not available, the p-benzamidophenyl ester's DMF solubility (65 mg/mL) is notably high and may facilitate reactions or formulations where DMF is the preferred solvent.

Solubility Formulation DMSO DMF Ethanol

Stability of Crystalline Ester Form

The p-benzamidophenyl ester modification is explicitly designed to address the inherent chemical instability of native prostaglandins. U.S. Patent 4,026,919 teaches that PGD₂, when obtained as an oil, 'demonstrates significant instability' due to dehydration on the cyclopentane ring and double-bond migrations, whereas the p-benzamidophenyl ester of PGD₂ 'is crystalline and surprisingly and unexpectedly more stable than PGD₂' [1]. This stabilization principle extends to the PGE₂ series because the degradation pathways (acid-catalyzed dehydration of the β-hydroxyketone and isomerization of the Δ¹³ double bond) are shared across E- and D-series prostaglandins [2]. Vendors of PGE₂ p-benzamidophenyl ester corroborate this inference by noting that 'as a crystalline solid, [it is] expected to be significantly more stable than amorphous PGE₂' . Quantitative degradation rate constants comparing the ester to native PGE₂ under identical stress conditions have not been published in the accessed primary literature.

Stability Degradation Crystalline ester Prostaglandin

Gastric Antisecretory & Antiulcer Activity

While the p-benzamidophenyl ester itself has not been the subject of dedicated in vivo pharmacology studies, its progenitor PGE₂ is a well-characterized gastric antisecretory and antiulcer agent. In a classic study by Robert et al. (1976), PGE₂, 15-methyl PGE₂, and 16,16-dimethyl PGE₂ all inhibited gastric acid secretion and prevented ulcer formation when administered intravenously, orally, or intrajejunally in rats [1]. The p-benzamidophenyl ester is cited by multiple vendors in the context of these gastric antisecretory properties, implying that the ester can serve as a PGE₂ prodrug or a tool for probing EP receptor pharmacology in gastric tissue . However, no direct comparative data (e.g., ED₅₀ values for acid suppression) have been located that quantify the ester's potency relative to native PGE₂.

Gastric antisecretory Antiulcer PGE2 EP receptor

PGE2 p-Benzamidophenyl Ester Application Scenarios


X-Ray Diffraction for Conformational Analysis

The crystalline nature of the p-benzamidophenyl ester makes it the preferred derivative for X-ray crystallographic determination of prostaglandin E₂'s three-dimensional structure. Unlike native PGE₂, which is an oil unsuitable for single-crystal growth [1], the ester can be recrystallized from ethyl acetate, methanol, or acetone to yield diffraction-quality crystals, enabling absolute configuration verification and conformational analysis of the cyclopentane ring and side-chain geometry.

Lipid-Based Delivery Systems

With a LogP of 4.24 —approximately 27-fold more lipophilic than native PGE₂ (LogP 2.80) [2]—the p-benzamidophenyl ester is well-suited for incorporation into lipid nanoparticles, liposomes, or oil-in-water emulsions. Its high DMF solubility (65 mg/mL) further facilitates solvent-displacement methods for nanoparticle preparation. Researchers designing sustained-release prostaglandin formulations can exploit this enhanced lipophilicity to modulate drug release kinetics.

EP Receptor SAR Studies

The p-benzamidophenyl ester is specifically cited as a tool for 'structure-activity studies to determine the binding characteristics of PGE₂ to EP receptors' . By comparing the activity of the ester to that of native PGE₂ and the p-acetamidophenyl ester (CAS 57790-52-0) , researchers can probe the steric and electronic tolerance of the EP receptor orthosteric site and assess whether the ester functions as a prodrug or a direct agonist.

Gastric Protection and Prodrug Design

Investigators studying gastric antisecretory and antiulcer mechanisms can employ the p-benzamidophenyl ester as a crystalline, stable surrogate for PGE₂ [3]. The ester linkage may retard metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, potentially extending the duration of action relative to native PGE₂, although direct comparative pharmacokinetic data are needed to confirm this hypothesis.

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